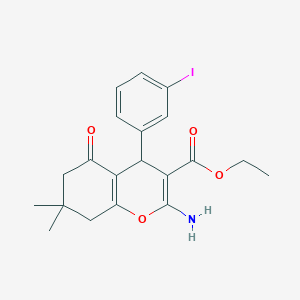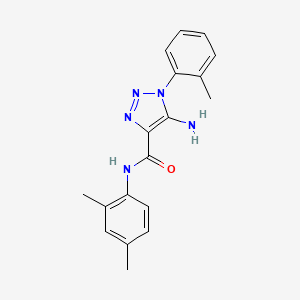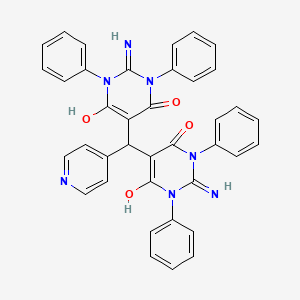
N-(2-fluorophenyl)-N'-(4-isopropylbenzyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-N'-(4-isopropylbenzyl)ethanediamide is a compound that belongs to the family of synthetic cannabinoids. It is commonly referred to as 4F-ADB and is used for research purposes only. The compound has gained popularity among researchers due to its high potency and efficacy in scientific experiments.
作用機序
N-(2-fluorophenyl)-N'-(4-isopropylbenzyl)ethanediamide exerts its pharmacological effects by binding to the CB1 and CB2 receptors in the body. The CB1 receptors are primarily located in the central nervous system, while the CB2 receptors are found in the immune system. The binding of the compound to these receptors results in the activation of various signaling pathways, leading to the modulation of several physiological processes.
Biochemical and Physiological Effects:
The binding of this compound to the CB1 receptors in the brain results in the activation of the reward pathway, leading to the release of dopamine and other neurotransmitters. This can result in the feeling of euphoria and relaxation. The compound can also modulate the perception of pain by inhibiting the release of substance P, a neurotransmitter involved in pain signaling. The activation of the CB2 receptors in the immune system can result in the modulation of inflammation and immune response.
実験室実験の利点と制限
The advantages of using N-(2-fluorophenyl)-N'-(4-isopropylbenzyl)ethanediamide in lab experiments include its high potency and efficacy in activating the CB1 and CB2 receptors. The compound is also stable and can be stored for an extended period. However, the limitations of using the compound include its potential toxicity and the lack of knowledge about its long-term effects.
将来の方向性
Future research on N-(2-fluorophenyl)-N'-(4-isopropylbenzyl)ethanediamide should focus on its potential therapeutic applications. The compound has shown promise in the management of pain, anxiety, and depression. Further research can explore its potential in the treatment of other neurological and psychiatric disorders. The compound can also be used to investigate the role of cannabinoids in the regulation of the immune system and inflammation. Additionally, research can focus on the development of safer and more effective synthetic cannabinoids that can be used in clinical settings.
Conclusion:
This compound is a potent synthetic cannabinoid that has gained popularity among researchers due to its high potency and efficacy in scientific experiments. The compound acts as an agonist of the CB1 and CB2 receptors, leading to the modulation of several physiological processes. The compound has been extensively used in scientific research to investigate the effects of synthetic cannabinoids on the central nervous system, cardiovascular system, and immune system. Future research should focus on its potential therapeutic applications and the development of safer and more effective synthetic cannabinoids.
合成法
The synthesis of N-(2-fluorophenyl)-N'-(4-isopropylbenzyl)ethanediamide involves the reaction of 4-cyanobutyl with 2-fluoroaniline and 4-isopropylbenzyl bromide in the presence of a catalyst. The reaction takes place in a solvent at a specific temperature and pressure to yield the desired compound. The purity and yield of the compound can be improved by using different solvents, catalysts, and reaction conditions.
科学的研究の応用
N-(2-fluorophenyl)-N'-(4-isopropylbenzyl)ethanediamide has been extensively used in scientific research for its pharmacological properties. The compound acts as a potent agonist of the CB1 and CB2 receptors, which are the primary targets of cannabinoids. It has been used to study the effects of synthetic cannabinoids on the central nervous system, cardiovascular system, and immune system. The compound has also been used to investigate the role of cannabinoids in pain management, anxiety, and depression.
特性
IUPAC Name |
N'-(2-fluorophenyl)-N-[(4-propan-2-ylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-12(2)14-9-7-13(8-10-14)11-20-17(22)18(23)21-16-6-4-3-5-15(16)19/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEJWYKLUPRKLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[allyl(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B4899210.png)
![1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4899216.png)
![3-{[(3-nitrophenyl)amino]carbonyl}spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B4899225.png)

![[(4-bromophenyl)(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl]malononitrile](/img/structure/B4899234.png)
![ethyl 1-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylate](/img/structure/B4899241.png)


![3-(3-nitrophenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B4899264.png)
![N-(3-chlorophenyl)-2-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4899268.png)
![(3,5-dimethoxybenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4899273.png)


